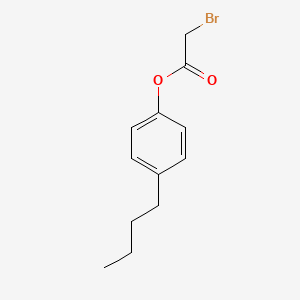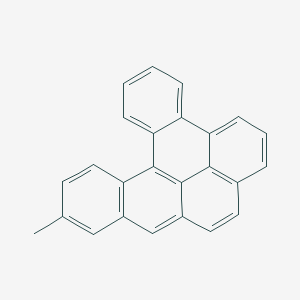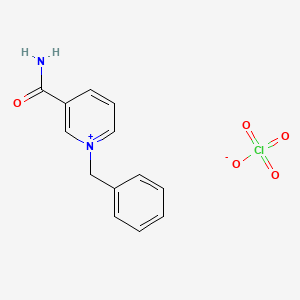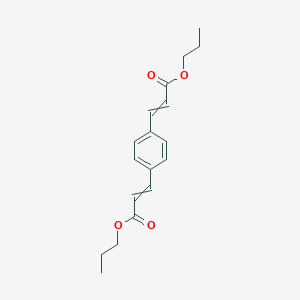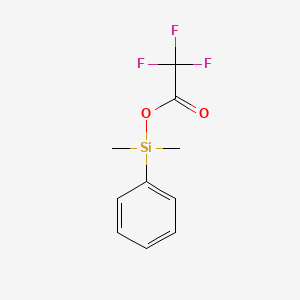
Dimethyl(phenyl)silyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a trifluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl(phenyl)silanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)silyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetate group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Dimethyl(phenyl)silyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug delivery agent or as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of dimethyl(phenyl)silyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the reactive trifluoroacetate group. The silicon atom’s unique properties, such as its ability to form stable bonds with carbon and oxygen, play a crucial role in the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(phenyl)silanol: Similar structure but lacks the trifluoroacetate group.
Trimethylsilyl trifluoroacetate: Contains three methyl groups instead of a phenyl group.
Phenylsilyl trifluoroacetate: Contains a phenyl group but lacks the methyl groups.
Uniqueness
Dimethyl(phenyl)silyl trifluoroacetate is unique due to the combination of a phenyl group, two methyl groups, and a trifluoroacetate group bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62967-88-8 |
|---|---|
Formule moléculaire |
C10H11F3O2Si |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
[dimethyl(phenyl)silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H11F3O2Si/c1-16(2,8-6-4-3-5-7-8)15-9(14)10(11,12)13/h3-7H,1-2H3 |
Clé InChI |
FCNLVLJFEPPELZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


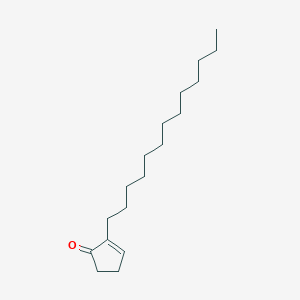
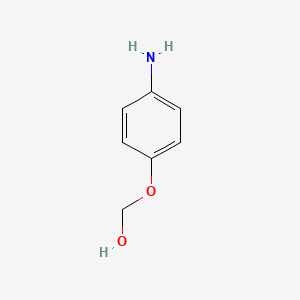
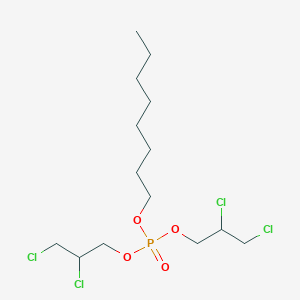
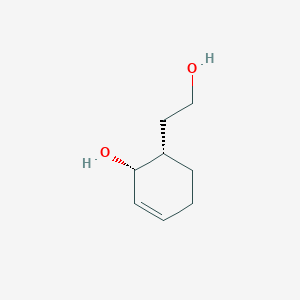
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
